molecular formula C13H14O2 B14503856 Trideca-2,4,6,8,10-pentaenedial CAS No. 63792-10-9

Trideca-2,4,6,8,10-pentaenedial

Cat. No.: B14503856
CAS No.: 63792-10-9
M. Wt: 202.25 g/mol
InChI Key: VWTCBHUZQURMJR-UHFFFAOYSA-N
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Description

Trideca-2,4,6,8,10-pentaenedial: is a chemical compound characterized by its unique structure, which includes multiple conjugated double bonds and aldehyde groups. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trideca-2,4,6,8,10-pentaenedial typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of appropriate aldehydes, followed by oxidation to form the desired pentaenedial structure. The reaction conditions often require a base catalyst and controlled temperature to ensure the formation of the conjugated system.

Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification processes such as distillation or crystallization to obtain the pure compound. The choice of starting materials and optimization of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Trideca-2,4,6,8,10-pentaenedial undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The conjugated double bonds can participate in electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.

Major Products:

    Oxidation: Formation of trideca-2,4,6,8,10-pentaenoic acid.

    Reduction: Formation of trideca-2,4,6,8,10-pentaenol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: Trideca-2,4,6,8,10-pentaenedial is used as a building block in organic synthesis, particularly in the formation of complex conjugated systems and polymers.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules, including proteins and nucleic acids, due to its reactive aldehyde groups.

Medicine: this compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of Trideca-2,4,6,8,10-pentaenedial involves its reactivity with nucleophiles, such as amines and thiols, due to the presence of multiple aldehyde groups. These interactions can lead to the formation of Schiff bases or thioacetals, which are important in various biochemical pathways. The conjugated double bonds also allow for potential interactions with electron-rich species, making it a versatile compound in chemical reactions.

Comparison with Similar Compounds

    Trideca-2,4,6,8,10-pentaenoic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.

    Trideca-2,4,6,8,10-pentaenol: Similar structure but with alcohol groups instead of aldehyde groups.

    Trideca-2,4,6,8,10-pentaenamine: Similar structure but with amine groups instead of aldehyde groups.

Uniqueness: Trideca-2,4,6,8,10-pentaenedial is unique due to its multiple aldehyde groups and conjugated double bonds, which provide a high degree of reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

63792-10-9

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

trideca-2,4,6,8,10-pentaenedial

InChI

InChI=1S/C13H14O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-10,12-13H,11H2

InChI Key

VWTCBHUZQURMJR-UHFFFAOYSA-N

Canonical SMILES

C(C=CC=CC=CC=CC=CC=O)C=O

Origin of Product

United States

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